

A Comparative Guide to the Long-Term Safety of D-Psicose (Allulose)

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Compound of Interest

Compound Name: *D-Psicose*

Cat. No.: *B10783083*

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For researchers, scientists, and drug development professionals, understanding the long-term safety of novel food ingredients is paramount. This guide provides a comprehensive comparison of the clinical validation of **D-Psicose**'s (also known as Allulose) safety in long-term use against other widely used low-calorie sweeteners. The information is presented through comparative data tables, detailed experimental protocols, and a visual workflow of a typical long-term safety assessment.

Comparative Safety Data of Low-Calorie Sweeteners

The following tables summarize key quantitative data from long-term clinical studies on **D-Psicose** and its alternatives.

Sweetener	Study Duration	Dosage	Key Safety Findings	Adverse Events
D-Psicose (Allulose)	48 weeks	5g or 15g/day	No significant changes in total cholesterol, LDL-C, or other cardiovascular risk factors. ^[1] Significant improvements in hepatic enzyme activities and fatty liver score. ^[1]	No significant differences in the incidence of adverse events compared to placebo. ^[1] At high doses (0.5 g/kg body weight), some gastrointestinal symptoms like diarrhea were noted in a separate study. ^[1]
Erythritol	3 years (observational)	Not specified (based on circulating levels)	Associated with incident (3-year) risk for major adverse cardiovascular events (MACE).	Further long-term safety studies are warranted.
Stevia	12 weeks	Commercially available stevia drops (5 drops, twice daily)	Did not influence glucose homeostasis or insulin response in healthy adults. ^[2]	No serious adverse events reported in short-term studies. Long-term data is more limited.
Sucralose	13 weeks	Ascending doses up to 500mg/day	No adverse clinical effects noted in blood chemistry, hematology, urinalysis, or	No adverse events reported in the study.

			electrocardiogram parameters.	
Aspartame	24 weeks	75 mg/kg/day	No persistent changes in vital signs, body weight, or standard laboratory tests. [3]	No statistically significant differences in the number of subjects experiencing symptoms or in the number of symptoms per subject compared to placebo.[3]
Monk Fruit	N/A (limited long-term human data)	N/A	Short-term studies show no severe adverse effects and a reduction in postprandial glucose levels.[4]	Long-term clinical trials are needed to confirm safety and efficacy.[4]

Experimental Protocols for Key Long-Term Safety Studies

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are the protocols for key long-term safety studies on **D-Psicose** and a selection of its alternatives.

D-Psicose (Allulose): 48-Week Safety Study in Subjects with High LDL Cholesterol

- Study Design: A randomized, double-blind, placebo-controlled trial.[1]
- Participants: 90 subjects with high LDL cholesterol levels.[1]

- Intervention: Participants were randomly assigned to one of three groups:
 - High-dose D-Allulose: 15 g/day
 - Low-dose D-Allulose: 5 g/day
 - Placebo: 0 g/day The assigned beverage was consumed daily for 48 weeks.[\[1\]](#)
- Data Collection: Clinical examinations were performed every eight weeks from the start of the intervention until week 52.[\[1\]](#)
- Primary Outcome Measures:
 - Serum total cholesterol and LDL cholesterol levels.
- Secondary Outcome Measures:
 - Other cardiovascular disease risk factors.
 - Hepatic enzyme activities.
 - Fatty liver score.
 - Glucose metabolism markers.
 - Incidence of adverse events.

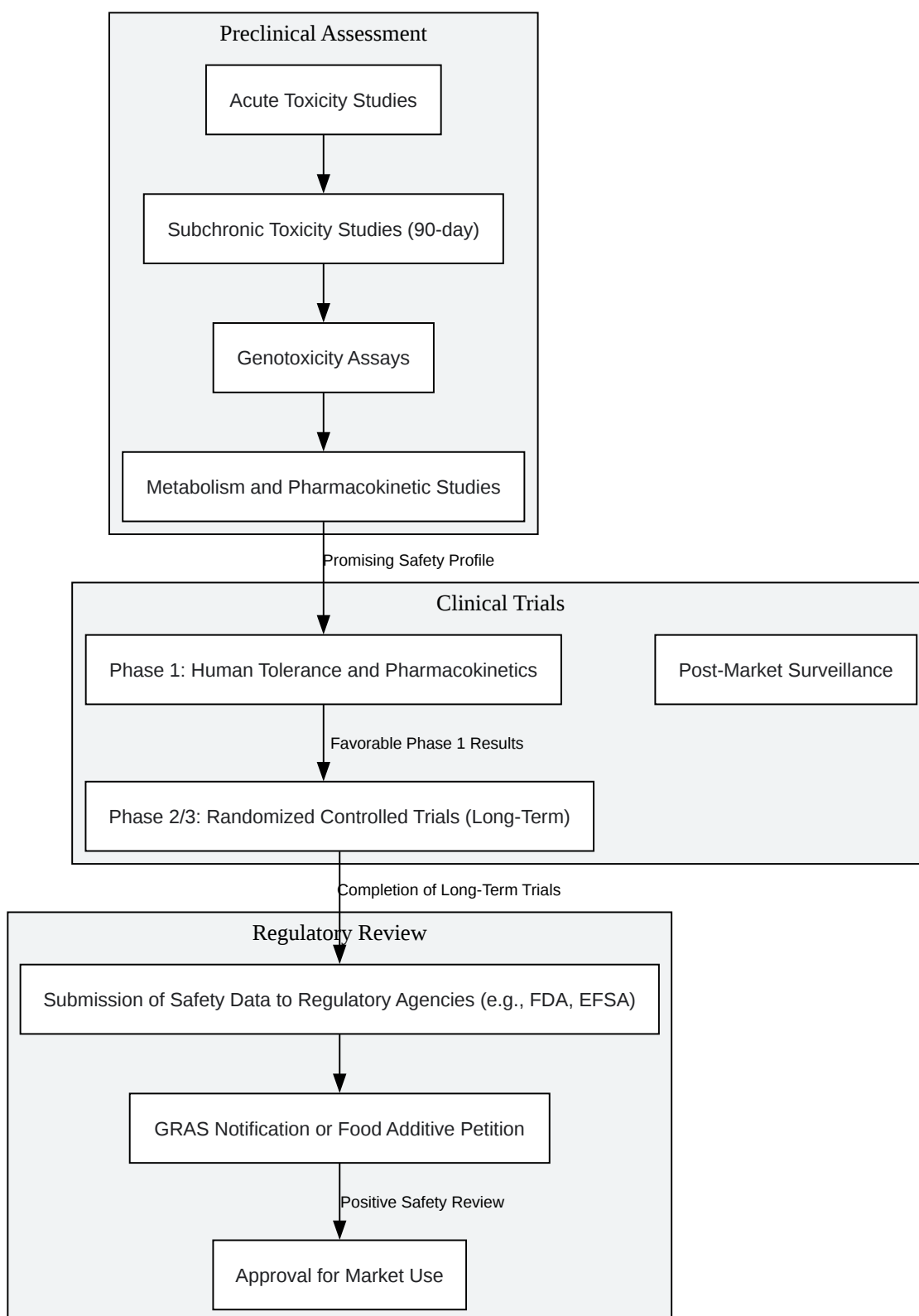
Aspartame: 24-Week High-Dose Safety Study in Healthy Volunteers

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[\[3\]](#)
- Participants: 108 healthy male and female volunteers aged 18 to 62 years.[\[3\]](#)
- Intervention: Subjects received either aspartame (75 mg/kg body weight per day) or a placebo in capsule form, administered three times daily for 24 weeks.[\[3\]](#)
- Data Collection:

- Vital signs and body weight were monitored throughout the study.
- Standard laboratory tests were conducted.
- Fasting blood levels of aspartic acid, phenylalanine, other amino acids, and methanol were measured.
- Blood formate levels and 24-hour urinary excretion of formate were assessed.[3]
- Primary Outcome Measures:
 - Changes in vital signs and body weight.
 - Alterations in standard clinical laboratory parameters.
 - Blood levels of aspartame's constituent amino acids and methanol.
- Secondary Outcome Measures:
 - Incidence and number of reported symptoms.[3]

Visualizing the Research Process

To illustrate the typical workflow of a long-term safety assessment for a novel sweetener, the following diagram is provided.



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Figure 1: Generalized workflow for the long-term safety validation of a novel sweetener.

In conclusion, **D-Psicose** (Allulose) has undergone significant clinical evaluation, with studies of up to 48 weeks supporting its safety for long-term consumption at the tested doses. When compared to other low-calorie sweeteners, the available long-term data for **D-Psicose** is robust, particularly in contrast to newer alternatives like monk fruit where long-term human clinical data is still emerging. Established sweeteners like aspartame and sucralose also have a substantial body of long-term safety data. The provided experimental protocols and workflow diagram offer a framework for understanding and evaluating the rigorous process of validating the long-term safety of these sugar alternatives.

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